6-(4-Methoxyphenyl)-2-[3-(2-methylpiperidin-1-yl)-3-oxopropyl]sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Description
6-(4-Methoxyphenyl)-2-[3-(2-methylpiperidin-1-yl)-3-oxopropyl]sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound that belongs to the class of nicotinonitriles
Properties
IUPAC Name |
6-(4-methoxyphenyl)-2-[3-(2-methylpiperidin-1-yl)-3-oxopropyl]sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O2S/c1-15-5-3-4-11-29(15)21(30)10-12-32-22-18(14-27)19(23(24,25)26)13-20(28-22)16-6-8-17(31-2)9-7-16/h6-9,13,15H,3-5,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYCZKSSJZSTBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CCSC2=C(C(=CC(=N2)C3=CC=C(C=C3)OC)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-2-[3-(2-methylpiperidin-1-yl)-3-oxopropyl]sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multiple steps, including the formation of the nicotinonitrile core, introduction of the trifluoromethyl group, and subsequent functionalization with the methoxyphenyl and piperidinyl groups. Common reagents used in these reactions include trifluoromethylating agents, nitrile precursors, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-2-[3-(2-methylpiperidin-1-yl)-3-oxopropyl]sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific transformation. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-2-[3-(2-methylpiperidin-1-yl)-3-oxopropyl]sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-methoxyphenyl)-2-{[3-(2-methyl-1-piperidinyl)-3-oxopropyl]thio}-4-(trifluoromethyl)pyridine
- 6-(4-methoxyphenyl)-2-{[3-(2-methyl-1-piperidinyl)-3-oxopropyl]thio}-4-(trifluoromethyl)benzene
Uniqueness
6-(4-Methoxyphenyl)-2-[3-(2-methylpiperidin-1-yl)-3-oxopropyl]sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its trifluoromethyl group, in particular, enhances its stability and biological activity compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
